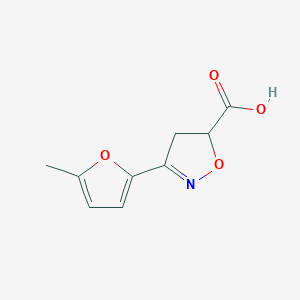

3-(5-Methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

3-(5-Methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a dihydroisoxazole ring fused with a carboxylic acid group and substituted with a 5-methylfuran-2-yl moiety.

Below, we systematically compare it with structurally related compounds.

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-2-3-7(13-5)6-4-8(9(11)12)14-10-6/h2-3,8H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHFDHHLKPBXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NOC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triflylpyridinium-Mediated Acylpyridinium Activation

The most efficient method, reported by ACS The Journal of Organic Chemistry (2025), involves a two-step activation-cyclization sequence:

-

Acylpyridinium Salt Formation :

-

Cyclization with Isocyanoacetates :

Experimental Protocol (Adapted from )

-

Combine 5-methylfuran-2-carboxylic acid (0.21 mmol), DMAP (1.5 equiv), and DCM (2 mL).

-

Add DMAP-Tf (1.3 equiv) and stir for 5 min at room temperature.

-

Introduce methyl isocyanoacetate (1.2 equiv) and heat at 40°C for 30 min.

-

Quench with water, extract with DCM, and purify via silica chromatography (hexane/EtOAc).

Precursor Synthesis: 5-Methylfuran-2-carboxylic Acid

Catalytic Hydrogenation of FDCA Derivatives

5-Methylfuran-2-carboxylic acid is synthesized via hydrogenation of furan dicarboxylic acid (FDCA) precursors using palladium catalysts:

| Condition | Catalyst | Temperature | Yield |

|---|---|---|---|

| 10% H₂/N₂, 15 bar | 0.43% Pd/C | 170°C | 70% |

| 10% H₂/N₂, 15 bar | 5% Pd/C | 160°C | 85% |

This step is critical for ensuring high-purity feedstock for subsequent cycloaddition reactions.

Reaction Optimization and Scalability

Gram-Scale Production

The ACS protocol demonstrates scalability:

Functional Group Tolerance

The method accommodates:

-

Steric Hindrance : Bulky substituents at furan-C5 (e.g., methyl, ethyl).

-

Electron-Withdrawing Groups : Nitro-, cyano-, and halide-functionalized furans.

Comparative Analysis of Alternative Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxazole ring can be reduced to form corresponding amines.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

Oxidation: Furanones

Reduction: Amines

Substitution: Esters and amides

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development.

Mechanism of Action

The exact mechanism of action for 3-(5-Methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Molecular Comparisons

Key Observations :

- Lipophilicity : Chlorophenyl and naphthyl derivatives exhibit higher logP values due to aromatic/halogen substituents, whereas the methylfuran analog balances moderate lipophilicity with metabolic stability .

- Molecular Weight : The target compound (~195 g/mol) is lighter than naphthyl derivatives (~255 g/mol), which may enhance bioavailability .

Key Observations :

- Synthesis : The imidazole-substituted analog () is synthesized via enzymatic hydrolysis of a parent drug, suggesting similar pathways for the target compound if derived from a prodrug. outlines methods for furan-aldehyde condensations, applicable to methylfuran derivatives .

- Chromatography : The imidazole analog elutes at 6.4 min (HPLC), while chlorophenyl derivatives (e.g., ) may have longer retention times due to hydrophobicity .

Key Observations :

- Activity : The imidazole derivative () shows anti-rheumatic activity, suggesting that the target compound’s methylfuran group could modulate similar pathways with reduced toxicity .

- Stability : Acidic conditions are critical for stabilizing dihydroisoxazole metabolites in biofluids, as seen in . The methylfuran substituent may enhance stability compared to hydrolytically labile esters (e.g., ) .

Biological Activity

3-(5-Methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H9NO4

- Molecular Weight : 195.17 g/mol

- CAS Number : 1038376-27-0

This compound features a unique structure that combines an oxazole ring with a furan moiety, which is significant for its biological interactions.

Antimicrobial Properties

Research has indicated that oxazole derivatives exhibit considerable antimicrobial activity. A comprehensive review highlighted the effectiveness of various oxazole compounds against different bacterial strains, suggesting potential applications in treating infections. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.008 to 3.2 µg/mL against pathogens such as Staphylococcus aureus and Candida albicans .

Antioxidant Activity

The antioxidant properties of this compound may be attributed to its ability to scavenge free radicals. Studies have shown that structural analogs possess significant antioxidant effects, which can be critical in preventing oxidative stress-related diseases .

Enzyme Inhibition

One of the most promising aspects of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory action on xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions such as gout and hyperuricemia. The IC50 values for related compounds indicate moderate to potent inhibition, suggesting therapeutic potential in managing these conditions .

The biological activity of this compound is likely mediated through several mechanisms:

- Free Radical Scavenging : The furan ring may enhance the compound's ability to donate electrons and neutralize reactive oxygen species.

- Enzyme Binding : Molecular docking studies indicate favorable interactions with active sites of target enzymes like xanthine oxidase, which may lead to competitive inhibition.

- Cellular Uptake : The lipophilic nature of the furan group might facilitate cellular penetration, enhancing bioavailability and efficacy.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxazole derivatives including this compound against a range of Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics .

Study on Xanthine Oxidase Inhibition

In another study focused on xanthine oxidase inhibitors, derivatives similar to this compound were screened for their inhibitory effects. The results indicated that certain substitutions on the oxazole ring enhanced binding affinity and inhibition potency compared to standard drugs like febuxostat .

Comparative Analysis

The following table summarizes the biological activities of various related compounds:

| Compound Name | MIC (µg/mL) | Xanthine Oxidase IC50 (µM) |

|---|---|---|

| This compound | 0.008 - 3.2 | Moderate (exact value pending) |

| Compound A (related oxazole) | 0.003 - 0.046 | Low |

| Compound B (standard antibiotic) | 0.01 - 0.05 | High |

Q & A

Q. Table 1: Example Reaction Conditions for Oxazole Formation

| Precursor | Reagent/Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| 5-Methylfuran-2-carbaldehyde | Hydroxylamine HCl, Na₂CO₃ | 80–100°C | 85–91% | |

| β-Keto ester derivatives | Ethanol/water mixture | Reflux | 78–90% |

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

Discrepancies may arise due to variations in:

- Stereochemistry : The dihydro-oxazole ring can adopt different conformations, affecting binding affinity. Use X-ray crystallography (via SHELX ) or NOESY NMR to confirm stereochemistry .

- Metabolic Instability : Hydrolysis of the oxazole ring (observed in plasma ) can reduce activity. Stabilize samples via acidification or use protease inhibitors during assays .

- Structural Analogues : Compare activity with derivatives (e.g., trifluoromethyl or dichlorophenyl variants ) to identify structure-activity relationships (SAR).

Example Workflow for Data Validation:

Re-synthesize the compound using standardized protocols .

Validate purity via HPLC (≥95% purity threshold) .

Repeat bioassays under controlled conditions (e.g., pH 7.4 buffer, 37°C) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituents on the oxazole and furan rings (e.g., methyl group at δ ~2.3 ppm ).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dihydro-oxazole region .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = 226.08 m/z ).

- IR Spectroscopy : Detect carboxylic acid C=O stretching (~1700 cm⁻¹) and oxazole C=N (~1600 cm⁻¹) .

Q. Table 2: Key NMR Signals for Structural Confirmation

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Oxazole C-H | 4.2–4.5 | Multiplet | |

| Furan C-H | 6.1–6.3 | Singlet | |

| Methyl (furan) | 2.3 | Singlet |

Advanced: What strategies enhance the metabolic stability of this compound in pharmacological studies?

Answer:

- Functional Group Modification : Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to reduce hydrolysis .

- Steric Shielding : Introduce bulky groups (e.g., tert-butyl ) near the oxazole ring to hinder enzymatic degradation.

- Prodrug Design : Mask the carboxylic acid as an ester (e.g., ethyl ester ), which is cleaved in vivo.

Supporting Data from Analogues:

- The trifluoromethyl derivative () showed 2× longer plasma half-life due to enhanced metabolic stability.

- Ethyl ester prodrugs () demonstrated delayed hydrolysis in liver microsome assays.

Basic: What are the primary applications of this compound in academic research?

Answer:

- Medicinal Chemistry : As a scaffold for designing protease inhibitors (e.g., interactions with hydrophobic enzyme pockets ).

- Chemical Biology : Probing enzyme mechanisms via photoaffinity labeling (modified with azide groups ).

- Material Science : Building block for metal-organic frameworks (MOFs) due to its rigid heterocyclic structure .

Advanced: How can researchers analyze π-π stacking interactions between this compound and target proteins?

Answer:

- X-ray Crystallography : Resolve co-crystal structures using SHELXL to identify aromatic interactions (e.g., furan-oxazole stacking with tyrosine residues).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) with force fields accounting for π-electron density .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity changes when mutating aromatic residues in the target protein .

Basic: How is the purity of this compound quantified during synthesis?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~6.4 min (similar to metabolites in ).

- Melting Point : Compare observed mp (e.g., 182–183°C ) with literature values.

- Elemental Analysis : Validate %C, %H, and %N within ±0.4% of theoretical values .

Advanced: What computational tools predict the collision cross-section (CCS) of this compound for ion mobility studies?

Answer:

Q. Table 3: Predicted vs. Experimental CCS Values

| Adduct | Predicted CCS (Ų) | Experimental CCS (Ų) |

|---|---|---|

| [M+H]+ | 133.3 | 132.1–134.9 |

| [M+Na]+ | 141.9 | 140.5–143.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.